molecular formula C23H29N3O3S B2926675 2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1002484-84-5

2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2926675
CAS No.: 1002484-84-5
M. Wt: 427.56
InChI Key: UMJJXTAMYMMKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide (CAS 1002484-84-5) is a synthetic small molecule with a molecular formula of C23H29N3O3S and a molecular weight of 427.56 g/mol . This acetamide derivative features a piperazine core substituted with a (E)-2-phenylethenylsulfonyl group, a structural motif found in compounds investigated for various biological activities. Piperazine-containing molecules are of significant interest in medicinal chemistry research and have been explored in studies targeting protein kinases, such as cyclin-dependent kinases (CDKs), for their potential role in investigating cell cycle regulation and proliferation pathways . The compound's structure includes a sulfonyl group, which is a common pharmacophore in enzyme inhibitors, and a lipophilic trimethylphenyl group, contributing to its calculated density of 1.26±0.1 g/cm³ and XLogP3 value of 3.3 . It is supplied with a minimum purity of 95.0% . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers are encouraged to handle this material according to standard laboratory safety protocols.

Properties

IUPAC Name

2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c1-18-15-19(2)23(20(3)16-18)24-22(27)17-25-10-12-26(13-11-25)30(28,29)14-9-21-7-5-4-6-8-21/h4-9,14-16H,10-13,17H2,1-3H3,(H,24,27)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJJXTAMYMMKRR-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.

Chemical Structure

The compound features a sulfonylpiperazine moiety linked to a phenylethenyl group and an acetamide derivative. Its structural formula can be represented as follows:

  • Canonical SMILES : C1CC(C2=CC=CC=C2C1)NC(=O)CN3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4
  • Molecular Formula : C21H28N2O2S
  • Molecular Weight : 372.53 g/mol

Synthesis

The synthesis of this compound involves several steps:

  • Preparation of the piperazine derivative through reaction with acetic anhydride.
  • Formation of the sulfonyl group via sulfonation followed by a coupling reaction with the phenylethenyl moiety.
  • Final coupling to create the complete structure.

Anticonvulsant Activity

Recent studies have focused on the anticonvulsant properties of related compounds within the same class. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have shown promising anticonvulsant activity in animal models. The evaluation was primarily conducted using maximal electroshock (MES) and subcutaneous pentylenetetrazole tests in mice, demonstrating significant protective effects against seizures .

The proposed mechanism involves interaction with neuronal voltage-sensitive sodium channels, which are crucial for action potential propagation in neurons. Some derivatives have been noted to exhibit moderate binding affinity to these channels, suggesting a potential pathway for their anticonvulsant effects .

Case Studies

  • Study on Anticonvulsant Efficacy :
    • A study synthesized various derivatives and assessed their activity in MES tests.
    • Compounds showed varying degrees of efficacy, with some achieving significant protection at doses of 100 mg/kg and 300 mg/kg.
    • Notably, certain derivatives exhibited delayed onset but prolonged duration of action .
CompoundDose (mg/kg)MES ProtectionTime Point
Compound 14100Yes0.5 h
Compound 19300Yes4 h
Compound 24100Yes0.5 h

Comparative Analysis

In comparison to established anticonvulsants like phenytoin, the tested compounds showed lower efficacy in MES protection but highlighted the potential for further optimization through structural modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamides, focusing on substituent effects, molecular properties, and crystallographic data.

Structural Analogues with N-(2,4,6-Trimethylphenyl) Groups

highlights several N-(2,4,6-trimethylphenyl)acetamides (TMPA derivatives) with varying substituents on the acetamide carbonyl:

Compound Substituent (R) Molecular Weight* Crystallographic Features Key Observations
TMPA -CH3 ~193.24 Monoclinic, 1 molecule/asymmetric unit Minimal distortion in aryl ring geometry
TMPMA -CH2CH3 ~207.27 Monoclinic, 1 molecule/asymmetric unit Increased steric bulk vs. TMPA
TMPDCA -CHCl2 ~246.13 Triclinic, 2 molecules/asymmetric unit Dichloro substitution enhances polarity
Target Compound -[4-(E-styrylsulfonyl)piperazinyl] ~282.37 (estimated) Likely complex packing due to bulky groups Sulfonylpiperazine may enhance solubility

*Molecular weights estimated based on structural formulae.

  • Substituent Impact : The mesityl group in all compounds buffers electronic effects on the aryl ring, as observed in TMPA derivatives, where bond distances remain stable despite substituent changes . However, bulky groups like the sulfonylated piperazine in the target compound may influence intermolecular interactions (e.g., hydrogen bonding or π-stacking) differently than smaller alkyl/chloro substituents.
  • Crystallography: TMPDCA’s triclinic system with two molecules per asymmetric unit contrasts with TMPA’s monoclinic structure, suggesting that bulkier substituents (e.g., -CHCl2 or sulfonylated piperazine) disrupt symmetric packing .

Analogues with Varied Aryl Groups

  • 2-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-N-(2,4,6-trichlorophenyl)acetamide ():

    • Key Difference : Replacement of the mesityl group with a 2,4,6-trichlorophenyl moiety.
    • Impact : The electron-withdrawing Cl groups reduce electron density on the aryl ring compared to the electron-donating methyl groups in the target compound. This may alter solubility (e.g., increased lipophilicity) and reactivity in electrophilic substitution reactions .
  • (E)-N-(4-(Trifluoromethyl)phenyl)acetamides ():

    • Example : (E)-2-(2-oxoindolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide (MW: 349.3).
    • Comparison : The trifluoromethyl group introduces strong electron-withdrawing effects and metabolic resistance, whereas the mesityl group in the target compound offers steric protection but less electronic modulation .

Pharmacologically Oriented Analogues

  • Piperazine/piperidine-containing acetamides (): Example: N-(4-(3-bromophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide.

Research Findings and Implications

  • Crystallographic Trends : Sulfonylated piperazine and mesityl groups in the target compound likely result in complex crystal packing, as seen in TMPDCA’s triclinic system . SHELX software () is critical for resolving such structures, particularly for small molecules with asymmetric units .
  • Electronic and Steric Effects : The mesityl group’s electron-donating nature contrasts with trichlorophenyl () or trifluoromethylphenyl () analogues, suggesting tunable electronic properties for drug design.
  • Pharmacological Potential: While direct activity data are lacking, the sulfonylated piperazine moiety is prevalent in protease inhibitors and GPCR modulators, positioning the target compound as a candidate for further biological screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.